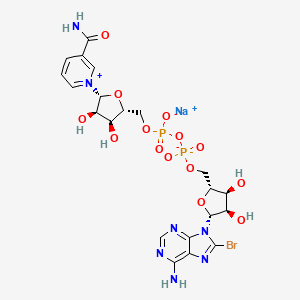

8-Br-NAD+ sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C21H25BrN7NaO14P2 |

|---|---|

分子量 |

764.3 g/mol |

IUPAC名 |

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |

InChIキー |

OVUYJZJQRPYGFH-XKJOWHJHSA-M |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

8-Bromo-NAD+ Sodium Salt: A Technical Guide to its Mechanism of Action

Executive Summary

8-bromo-NAD+ sodium salt is a valuable research tool primarily functioning as a prodrug for the potent and specific cyclic ADP-ribose (cADPR) antagonist, 8-bromo-cADPR. Its mechanism of action centers on its enzymatic conversion by CD38 into 8-bromo-cADPR, which subsequently inhibits cADPR-mediated intracellular calcium signaling. This inhibitory action on a crucial second messenger pathway gives 8-bromo-NAD+ significant modulatory effects on various cellular processes, most notably in immune cells such as neutrophils and microglia. This technical guide provides an in-depth exploration of the core mechanism of action of 8-bromo-NAD+ sodium salt, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in its application.

Core Mechanism of Action: Prodrug Conversion and Antagonism of cADPR Signaling

The primary mechanism of action of 8-bromo-NAD+ is indirect. As a cell-permeable NAD+ analog, it enters the cell and is recognized by the ectoenzyme CD38. CD38, a multifunctional enzyme with both ADP-ribosyl cyclase and cADPR hydrolase activities, metabolizes 8-bromo-NAD+ to 8-bromo-cyclic ADP-ribose (8-bromo-cADPR)[1][2].

8-bromo-cADPR is a potent and specific antagonist of the cADPR receptor, the ryanodine receptor (RyR), which is an intracellular calcium channel located on the endoplasmic reticulum[3]. By binding to the RyR, 8-bromo-cADPR competitively inhibits the binding of the endogenous second messenger cADPR, thereby preventing the release of calcium from intracellular stores[4][5]. This blockade of cADPR-mediated calcium mobilization is the cornerstone of the biological effects observed with 8-bromo-NAD+.

The following diagram illustrates the conversion of 8-bromo-NAD+ and its subsequent inhibitory action on the cADPR signaling pathway.

Effects on Immune Cell Function

The consequences of inhibiting cADPR-mediated calcium signaling are particularly evident in immune cells, which rely on precise calcium fluxes for their function.

Neutrophil Chemotaxis

In neutrophils, chemoattractants like N-formyl-Met-Leu-Phe (fMLP) trigger an increase in intracellular calcium, a critical step for chemotaxis. 8-bromo-NAD+, by preventing this calcium rise through its conversion to 8-bromo-cADPR, effectively inhibits neutrophil chemotaxis.

Microglial Activation

In microglial cells, the resident immune cells of the central nervous system, 8-bromo-NAD+ has been shown to decrease the production of pro-inflammatory mediators such as nitrite, tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2). This suggests that cADPR-mediated calcium signaling plays a role in the activation of these cells and the subsequent inflammatory response.

Interaction with Other NAD+-Dependent Enzymes

While the primary mechanism of 8-bromo-NAD+ is through the cADPR pathway, its structural similarity to NAD+ suggests potential interactions with other NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).

-

Sirtuins: Some studies have indicated that 8-substituted NAD+ analogs can exhibit inhibitory activity against sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes including metabolism and aging. However, specific quantitative data on the direct inhibition of sirtuins by 8-bromo-NAD+ is limited, and this is not considered its primary mechanism of action.

-

PARPs: PARPs are a family of enzymes that use NAD+ to synthesize poly(ADP-ribose), a post-translational modification involved in DNA repair and cell death. While NAD+ analogs can act as PARP inhibitors, there is currently no strong evidence to suggest that 8-bromo-NAD+ is a potent direct inhibitor of PARP activity. Its effects are more likely attributed to the downstream consequences of altered calcium signaling and potential indirect effects on cellular NAD+ pools.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity of 8-bromo-NAD+ and its active metabolite, 8-bromo-cADPR.

| Compound | Target/Process | Cell Type/System | Concentration/Value | Effect | Reference |

| 8-bromo-NAD+ | fMLP-induced Chemotaxis | Mouse Bone Marrow-Derived Neutrophils | 1 mM | Prevention of chemotaxis and intracellular calcium increase | |

| 8-bromo-NAD+ | LPS-induced Nitrite, TNF-α, and IL-2 production | Mouse Primary Microglial Cells | 100 µM | Decrease in production of inflammatory mediators | |

| 8-bromo-cADPR | cADPR-mediated Ca2+ release | - | - | Antagonist |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is a standard method to assess the effect of 8-bromo-NAD+ on neutrophil chemotaxis towards a chemoattractant like fMLP.

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., using Polymorphprep™).

-

Cell Treatment: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with 1 mM 8-bromo-NAD+ or vehicle control for 30-60 minutes at 37°C.

-

Chemotaxis Setup:

-

Add a solution of the chemoattractant fMLP (e.g., 10 nM) to the lower wells of a Boyden chamber.

-

Place a microporous filter (e.g., 3 µm pore size) over the lower wells.

-

Add the pre-treated neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Analysis:

-

Remove the filter and fix and stain the cells that have migrated to the lower side of the filter.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Compare the number of migrated cells in the 8-bromo-NAD+ treated group to the vehicle control group.

-

The following workflow diagram illustrates the experimental protocol for the neutrophil chemotaxis assay.

Intracellular Calcium Measurement

This protocol outlines a method to measure changes in intracellular calcium concentration in response to a stimulus in the presence of 8-bromo-NAD+.

-

Cell Preparation and Dye Loading:

-

Isolate neutrophils as described above.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer for 30-45 minutes at 37°C in the dark.

-

-

Cell Treatment: Wash the cells to remove excess dye and resuspend them in a measurement buffer. Pre-incubate the cells with 1 mM 8-bromo-NAD+ or vehicle control for 30-60 minutes at 37°C.

-

Fluorometric Measurement:

-

Place the cell suspension in a fluorometer cuvette or a microplate reader.

-

Establish a baseline fluorescence reading.

-

Add the stimulus (e.g., fMLP) to the cells.

-

Record the change in fluorescence over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two different emission wavelengths.

-

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence signal. Compare the calcium response in the 8-bromo-NAD+ treated cells to the control cells.

CD38 Enzyme Activity Assay

This protocol can be used to assess the ability of CD38 to metabolize 8-bromo-NAD+.

-

Enzyme and Substrate Preparation:

-

Use purified recombinant CD38 enzyme or a cell lysate containing CD38.

-

Prepare a solution of 8-bromo-NAD+ at various concentrations.

-

-

Reaction Setup:

-

In a microplate, combine the CD38 enzyme with the 8-bromo-NAD+ substrate in a suitable reaction buffer.

-

Include a negative control without the enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).

-

Detection of Product Formation:

-

The formation of 8-bromo-cADPR or the depletion of 8-bromo-NAD+ can be measured using various methods, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that detects a product of the reaction. For example, a fluorometric assay using a modified NAD+ analog like N6-etheno-NAD+ can be adapted to measure the cyclase or hydrolase activity of CD38 with 8-bromo-NAD+.

-

-

Data Analysis: Determine the rate of the reaction at different substrate concentrations to calculate kinetic parameters like Km and Vmax.

Conclusion

8-bromo-NAD+ sodium salt serves as a potent pharmacological tool for studying cADPR-mediated signaling pathways. Its primary mechanism of action involves its intracellular conversion to 8-bromo-cADPR by CD38, leading to the specific inhibition of ryanodine receptor-mediated calcium release. This action has significant consequences for the function of immune cells and provides a means to investigate the role of cADPR in various physiological and pathological processes. While its direct effects on other NAD+-dependent enzymes like sirtuins and PARPs appear to be of minor importance compared to its role as a cADPR antagonist precursor, further research may uncover additional, more subtle interactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize 8-bromo-NAD+ in their investigations.

References

- 1. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. CD38–Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology [mdpi.com]

- 4. Endogenous ADP-ribose enables calcium-regulated cation currents through TRPM2 channels in neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD⁺): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD⁺) is a synthetic analog of nicotinamide adenine dinucleotide (NAD⁺), a pivotal coenzyme in cellular metabolism and signaling. While NAD⁺ is a substrate for numerous enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/NAD⁺ glycohydrolases, the introduction of a bromine atom at the 8-position of the adenine ring significantly alters its biological activity. This technical guide provides an in-depth analysis of the biological functions of 8-Br-NAD⁺, focusing on its role as a substrate for specific enzymes and its utility as a research tool. Quantitative data are summarized, and experimental methodologies are detailed to facilitate further investigation.

Introduction to 8-Br-NAD⁺

8-Br-NAD⁺ is a chemically modified version of NAD⁺ where a hydrogen atom at the 8th position of the adenine nucleobase is substituted with a bromine atom. This modification impacts the molecule's conformation and its ability to interact with the active sites of NAD⁺-dependent enzymes. Primarily, 8-Br-NAD⁺ is recognized not for its direct, potent biological effects within cellular systems, but for its crucial role as a synthetic precursor to other biologically active molecules, most notably 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR).

Interaction with NAD⁺-Consuming Enzymes

The biological activity of 8-Br-NAD⁺ is largely defined by its interaction with the major families of NAD⁺-consuming enzymes: CD38/NAD⁺ glycohydrolases, PARPs, and sirtuins.

CD38/NAD⁺ Glycohydrolase: A Substrate for Synthesis

The primary and most well-documented biological activity of 8-Br-NAD⁺ is its role as a substrate for ADP-ribosyl cyclases, such as CD38. These enzymes catalyze the conversion of NAD⁺ to cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. CD38 can utilize 8-Br-NAD⁺ as a substrate to synthesize 8-Br-cADPR[1]. 8-Br-cADPR is a potent and membrane-permeable antagonist of cADPR-mediated Ca²⁺ release, making it a valuable tool for studying intracellular calcium signaling pathways[1].

The enzymatic conversion of 8-Br-NAD⁺ by CD38 is a critical step in the experimental workflow to probe the cADPR signaling cascade.

Poly(ADP-ribose) Polymerases (PARPs): A Poor Substrate

PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process crucial for DNA repair and other cellular processes. Studies on NAD⁺ analogs with modifications at the 8-position of the adenine ring, such as 8-alkyne-NAD, have shown them to be inefficient substrates for PARP-1. This suggests that steric hindrance from the bulky substituent at the 8-position interferes with the binding and/or catalytic activity of PARPs. Consequently, 8-Br-NAD⁺ is not considered a significant substrate for PARPs and is unlikely to be an effective modulator of their activity.

Sirtuins: Limited Interaction

Sirtuins are a class of NAD⁺-dependent deacetylases that play key roles in metabolism, aging, and gene regulation. Similar to PARPs, the active site of sirtuins is highly specific for the conformation of NAD⁺. While direct kinetic studies of 8-Br-NAD⁺ with sirtuins are scarce, the structural constraints imposed by the 8-bromo modification make it an improbable substrate or a potent inhibitor. The primary mechanism to modulate sirtuin activity via NAD⁺ analogs typically involves altering NAD⁺ levels or using specific inhibitors, and 8-Br-NAD⁺ does not fall into these categories.

Quantitative Data Summary

Quantitative data on the direct biological activity of 8-Br-NAD⁺ is limited in the scientific literature, reflecting its primary use as a synthetic intermediate.

| Enzyme Family | Interaction Type | Quantitative Data (Ki, Km, Vmax) | Reference |

| CD38/ADP-Ribosyl Cyclase | Substrate | Specific kinetic parameters for 8-Br-NAD⁺ are not readily available in the provided search results, but its successful enzymatic conversion to 8-Br-cADPR is documented. | [1] |

| PARPs (e.g., PARP-1) | Poor Substrate | Data on 8-alkyne-NAD⁺ suggests modifications at the 8-position lead to inefficient substrate utilization. Direct quantitative data for 8-Br-NAD⁺ is not available. | Inferred from studies on similar analogs |

| Sirtuins | Unlikely Substrate/Inhibitor | No direct quantitative data available. | Inferred from structural considerations |

Experimental Protocols

Synthesis of 8-Br-cADPR from 8-Br-NAD⁺ using ADP-Ribosyl Cyclase

This protocol outlines the general procedure for the enzymatic synthesis of 8-Br-cADPR.

Materials:

-

8-Br-NAD⁺

-

Purified ADP-ribosyl cyclase (e.g., from Aplysia californica or recombinant human CD38)

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.2)

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Methodology:

-

Dissolve 8-Br-NAD⁺ in the reaction buffer to a final concentration of 1 mM.

-

Add purified ADP-ribosyl cyclase to the 8-Br-NAD⁺ solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours), monitoring the reaction progress by HPLC.

-

Terminate the reaction by heat inactivation or by adding a quenching agent.

-

Purify the resulting 8-Br-cADPR from the reaction mixture using reversed-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Signaling Pathways and Experimental Workflows

The primary relevance of 8-Br-NAD⁺ is in the context of the cADPR signaling pathway.

References

8-Br-NAD⁺: A Prodrug Approach for Intracellular Delivery of the cADPR Antagonist 8-Br-cADPR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including CD38. CD38 catalyzes the formation of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum via ryanodine receptors (RyRs). Dysregulation of cADPR-mediated Ca²⁺ signaling is implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention. However, the cell membrane is largely impermeable to charged molecules like cADPR and its analogs. To overcome this, 8-bromo-NAD⁺ (8-Br-NAD⁺) has been developed as a cell-permeable prodrug that is intracellularly converted to the cADPR antagonist, 8-bromo-cADPR. This guide provides a comprehensive overview of 8-Br-NAD⁺ as a tool to investigate and modulate intracellular Ca²⁺ signaling, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action and Signaling Pathway

8-Br-NAD⁺ serves as a substrate for the ectoenzyme CD38, which is a bifunctional enzyme possessing both ADP-ribosyl cyclase and cADPR hydrolase activities.[1][2] The primary mechanism involves the intracellular conversion of 8-Br-NAD⁺ to 8-bromo-cADPR by the ADP-ribosyl cyclase activity of CD38.[3] 8-bromo-cADPR is a competitive antagonist of cADPR at the ryanodine receptor, thereby inhibiting cADPR-mediated intracellular Ca²⁺ release.[2] By blocking this signaling cascade, 8-Br-NAD⁺ effectively attenuates downstream cellular responses that are dependent on cADPR-induced Ca²⁺ mobilization.

The signaling pathway initiated by the conversion of NAD⁺ to cADPR and the subsequent modulation by 8-bromo-cADPR is depicted below.

Quantitative Data

The efficacy of 8-Br-NAD⁺ as a prodrug and the inhibitory potential of its active metabolite, 8-bromo-cADPR, have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Effects of 8-Br-NAD⁺ and 8-bromo-cADPR on Intracellular Calcium ([Ca²⁺]i) and Cellular Responses

| Compound | Cell Type | Concentration | Stimulus | Effect | Reference |

| 8-Br-NAD⁺ | Human Granulocytes | 100 µM | 100 µM NAD⁺ | ~80% inhibition of [Ca²⁺]i increase | [3] |

| 8-bromo-cADPR | Human Granulocytes | 100 µM | 100 µM NAD⁺ | ~80% inhibition of [Ca²⁺]i increase | |

| 8-bromo-cADPR | Jurkat T-cells | 500 µM | 1 mM 8-Br-N¹-cIDPR | Partial but significant inhibition of Ca²⁺ release | |

| 8-bromo-cADPR | Human Airway Smooth Muscle Cells | Not specified | Agonists | Inhibition of agonist-induced [Ca²⁺]i responses |

Table 2: Effects of 8-Br-NAD⁺ and 8-bromo-cADPR on Inflammatory Responses

| Compound | Cell Type | Concentration | Stimulus | Effect | Reference |

| 8-Br-NAD⁺ | Human Granulocytes | 100 µM | 100 µM NAD⁺ | ~60% reduction in O₂⁻ production | |

| 8-bromo-cADPR | Renal Ischemia-Reperfusion Model | Not specified | Ischemia-Reperfusion | Decrease in TNF-α and IL-1β levels |

Table 3: Antagonistic Properties of 8-bromo-cADPR

| Parameter | Target | Value | Notes | Reference |

| Characterization | cADPR-mediated Ca²⁺ release | Competitive Antagonist | Proposed to be a competitive antagonist of cADPR. | |

| Characterization | TRPM2 ion channel | Antagonist | Reduces renal damage and expression of TRPM2. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Br-NAD⁺.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of [Ca²⁺]i in a cell suspension using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest (e.g., neutrophils, microglia)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

8-Br-NAD⁺

-

Agonist (e.g., fMLP, ATP)

-

Fluorometer capable of dual-wavelength excitation (340 nm and 380 nm) and emission at 510 nm

Procedure:

-

Cell Preparation: Harvest and wash cells in HBSS. Resuspend the cells at a concentration of 1-5 x 10⁶ cells/mL in HBSS.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dissolve the dye in DMSO and then dilute in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

-

Add the Fura-2 AM loading solution to the cell suspension.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

(Optional) Add probenecid (1-2.5 mM) during the last 10 minutes of incubation to inhibit dye extrusion.

-

-

Washing: Centrifuge the cells to remove extracellular Fura-2 AM and resuspend in fresh HBSS. Repeat the wash step twice.

-

Measurement:

-

Transfer the cell suspension to a quartz cuvette in the fluorometer.

-

Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add 8-Br-NAD⁺ to the desired final concentration and continue recording to observe any effect of the prodrug alone.

-

Add the agonist to stimulate a Ca²⁺ response and record the change in the fluorescence ratio.

-

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal to determine the absolute [Ca²⁺]i.

-

Add a cell-permeabilizing agent (e.g., 0.1% Triton X-100) to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, add a Ca²⁺ chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin).

-

Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

Microglial Cell Culture, Stimulation, and TNF-α Measurement

This protocol outlines the procedure for treating microglial cells with 8-Br-NAD⁺, stimulating them with lipopolysaccharide (LPS), and measuring the release of Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

BV-2 microglial cells or primary microglia

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

8-Br-NAD⁺

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture microglial cells in a T-75 flask until they reach 80-90% confluency.

-

Plating: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment and Stimulation:

-

The next day, replace the medium with fresh serum-free DMEM.

-

Pre-incubate the cells with various concentrations of 8-Br-NAD⁺ for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with 8-Br-NAD⁺ alone).

-

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

TNF-α Measurement:

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the TNF-α concentration based on a standard curve.

-

Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of 8-Br-NAD⁺ on neutrophil chemotaxis.

Materials:

-

Human neutrophils isolated from fresh peripheral blood

-

RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)

-

Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8))

-

8-Br-NAD⁺

-

Transwell inserts with a 3-5 µm pore size

-

24-well plate

-

Calcein-AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Labeling: Label the isolated neutrophils with a fluorescent dye like Calcein-AM for easy quantification.

-

Assay Setup:

-

Add RPMI-1640 medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower chambers of the 24-well plate.

-

In the upper chamber (transwell insert), add the labeled neutrophils (e.g., 1 x 10⁵ cells) suspended in RPMI-1640 medium.

-

To test the effect of the prodrug, pre-incubate the neutrophils with 8-Br-NAD⁺ for 30-60 minutes before adding them to the upper chamber. Alternatively, 8-Br-NAD⁺ can be added to both the upper and lower chambers.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification:

-

After incubation, carefully remove the transwell inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of migration relative to the total number of cells added to the upper chamber.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the effects of 8-Br-NAD⁺ and the logical relationships in its mechanism of action.

References

- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of 8-Bromo-NAD⁺ by CD38

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to CD38

Cluster of Differentiation 38 (CD38) is a multifunctional transmembrane glycoprotein that plays a crucial role in cellular signaling and metabolism.[1][2] It is widely expressed in various cell types, including immune cells, and functions as both a receptor and an ecto-enzyme.[1][3] The enzymatic activities of CD38 are central to its physiological functions, primarily revolving around the metabolism of nicotinamide adenine dinucleotide (NAD⁺) and its derivatives.[4]

CD38 possesses two main catalytic functions:

-

ADP-ribosyl Cyclase Activity: This activity converts NAD⁺ into cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes calcium from intracellular stores.

-

NAD⁺ Glycohydrolase (NADase) Activity: This is the predominant enzymatic function of CD38, hydrolyzing NAD⁺ to ADP-ribose (ADPR) and nicotinamide. The cyclase activity typically represents only a small fraction of the total NAD⁺ consumption by CD38.

Through these activities, CD38 is a key regulator of cellular NAD⁺ levels and intracellular calcium homeostasis, influencing processes ranging from immune responses and cell migration to metabolic regulation and neurotransmission.

This guide focuses on the enzymatic conversion of a specific NAD⁺ analog, 8-bromo-NAD⁺ (8-Br-NAD⁺), by human CD38. This reaction is of significant interest to researchers as its product, 8-bromo-cADPR (8-Br-cADPR), is a well-known antagonist of the cADPR signaling pathway, making it a valuable tool for studying calcium signaling.

Enzymatic Conversion of 8-Br-NAD⁺ to 8-Br-cADPR

Human CD38 utilizes 8-Br-NAD⁺ as a substrate for its ADP-ribosyl cyclase activity. The reaction involves the cleavage of the nicotinamide moiety and the subsequent cyclization of the remaining ADP-ribose portion to form 8-Br-cADPR.

Caption: Enzymatic conversion of 8-Br-NAD⁺ to 8-Br-cADPR by CD38.

While CD38 primarily acts as an NAD⁺ glycohydrolase with its natural substrate, the conversion of 8-Br-NAD⁺ is significant because it generates a functionally important antagonist for research purposes. The ratio of cyclase to hydrolase activity for 8-Br-NAD⁺ has not been extensively quantified in the literature.

Quantitative Analysis of CD38 Enzymatic Activity

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| NAD⁺ | Human CD38 | ~26 | ~0.08 | ~3.1 x 10³ | (Adapted) |

| 8-Br-NAD⁺ | Human CD38 | N/A | N/A | N/A | Data not available |

N/A: Data not available in the cited literature.

Downstream Signaling and the Role of 8-Br-cADPR

The product of the natural CD38 cyclase reaction, cADPR, is a crucial second messenger that initiates intracellular calcium release by binding to and activating ryanodine receptors (RyRs) on the endoplasmic or sarcoplasmic reticulum. This cADPR-mediated calcium signal is vital for numerous cellular processes.

The product of 8-Br-NAD⁺ conversion, 8-Br-cADPR, acts as a potent and specific antagonist of this pathway. It competes with endogenous cADPR for binding to the RyR-associated binding sites but fails to trigger channel opening, thereby inhibiting cADPR-induced calcium release. This makes 8-Br-cADPR an invaluable pharmacological tool for dissecting the role of the cADPR signaling cascade in various physiological and pathological contexts.

Caption: Downstream signaling of cADPR and antagonism by 8-Br-cADPR.

Experimental Protocol: In Vitro Enzymatic Assay of 8-Br-NAD⁺ Conversion

This protocol is adapted from established methods for measuring CD38 cyclase activity and is tailored for monitoring the conversion of 8-Br-NAD⁺ to 8-Br-cADPR using High-Performance Liquid Chromatography (HPLC).

Reagents and Materials

-

Recombinant Human CD38 (soluble ectodomain)

-

8-Br-NAD⁺ substrate

-

8-Br-cADPR analytical standard

-

Reaction Buffer: 25 mM Tris-HCl, pH 7.4

-

Quenching Solution: 1 M Perchloric Acid

-

Neutralization Solution: 3 M Potassium Carbonate

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0

-

Mobile Phase B: 100% Methanol

-

Microcentrifuge tubes, pipettes, water bath, etc.

Experimental Workflow

Caption: Workflow for the enzymatic assay of 8-Br-NAD⁺ conversion by CD38.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human CD38 (e.g., 1 mg/mL) in a suitable storage buffer and store at -80°C.

-

Prepare a 10 mM stock solution of 8-Br-NAD⁺ in the Reaction Buffer.

-

Prepare a series of 8-Br-cADPR standards (e.g., 1 µM to 100 µM) in Reaction Buffer for generating a standard curve.

-

-

Enzymatic Reaction:

-

On the day of the experiment, thaw the CD38 stock on ice and prepare a working dilution (e.g., 1-10 µg/mL) in pre-chilled Reaction Buffer.

-

Set up reaction tubes on ice. For a final reaction volume of 100 µL, add components in the following order:

-

Reaction Buffer (to make up the final volume)

-

8-Br-NAD⁺ (e.g., to a final concentration of 100-500 µM)

-

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the diluted CD38 enzyme to each tube. Include a "no-enzyme" control where an equal volume of Reaction Buffer is added instead.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 10 µL of 1 M Perchloric Acid and vortexing immediately. This will precipitate the enzyme.

-

Place the tubes on ice for 10 minutes.

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the sample by adding a calculated amount of 3 M Potassium Carbonate.

-

Centrifuge again to pellet the potassium perchlorate salt.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample (and standards).

-

Run a gradient elution, for example: 5% B for 5 min, then a linear gradient to 30% B over 20 minutes.

-

Monitor the elution of 8-Br-NAD⁺ and 8-Br-cADPR by UV absorbance at 260 nm.

-

Determine the retention times for the substrate and product using the analytical standards.

-

-

Data Analysis:

-

Integrate the peak area corresponding to 8-Br-cADPR in each sample.

-

Generate a standard curve by plotting the peak areas of the 8-Br-cADPR standards against their known concentrations.

-

Calculate the concentration of 8-Br-cADPR produced in each enzymatic reaction using the standard curve.

-

Conclusion

CD38 effectively catalyzes the enzymatic conversion of the NAD⁺ analog, 8-Br-NAD⁺, primarily through its ADP-ribosyl cyclase activity to produce 8-Br-cADPR. This product is a valuable tool for researchers, serving as a specific antagonist to the cADPR-mediated calcium signaling pathway. While direct kinetic data for this specific substrate-enzyme interaction is limited, the established methodologies for studying CD38 activity can be readily adapted to characterize this reaction. Further research to quantify the kinetic parameters and the cyclase/hydrolase product ratio for 8-Br-NAD⁺ would provide a more complete understanding and enhance its utility as a precise tool in cell biology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cd38-and-adp-ribosyl-cyclase-catalyze-the-synthesis-of-a-dimeric-adp-ribose-that-potentiates-the-calcium-mobilizing-activity-of-cyclic-adp-ribose - Ask this paper | Bohrium [bohrium.com]

- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Br-NAD+ in Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, as the first line of defense in the innate immune system, rely on complex signaling networks to execute their effector functions, including chemotaxis, phagocytosis, and the formation of neutrophil extracellular traps (NETs). A pivotal pathway in regulating these functions is the CD38/cyclic ADP-ribose (cADPR) signaling axis, which governs intracellular calcium mobilization. 8-Bromo-nicotinamide adenine dinucleotide (8-Br-NAD+) is a valuable chemical tool for investigating this pathway. As a potent inhibitor of the ectoenzyme CD38, 8-Br-NAD+ allows for the precise dissection of the roles of NAD+ metabolism and cADPR-mediated calcium signaling in neutrophil pathophysiology. This technical guide provides an in-depth overview of the function of 8-Br-NAD+ in neutrophils, detailing its mechanism of action, its impact on key neutrophil functions, and comprehensive protocols for its experimental application.

Introduction: The CD38/cADPR Signaling Axis in Neutrophils

Neutrophils are indispensable for host defense against pathogens. Their activation and function are tightly regulated by intracellular signaling cascades, with calcium (Ca²⁺) acting as a critical second messenger. The ectoenzyme CD38, a type II transmembrane glycoprotein, is a key player in neutrophil Ca²⁺ homeostasis. CD38 possesses both ADP-ribosyl cyclase and cADPR hydrolase activity, catalyzing the conversion of nicotinamide adenine dinucleotide (NAD+) into cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR).[1][2]

cADPR is a potent signaling molecule that mobilizes Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, by gating ryanodine receptors (RyRs). This cADPR-mediated Ca²⁺ release is essential for a multitude of neutrophil functions, including migration towards inflammatory stimuli and the generation of antimicrobial responses.[1] Given its central role, the pharmacological modulation of the CD38/cADPR pathway is a critical area of research for understanding and potentially treating inflammatory and infectious diseases.

8-Br-NAD+: A Tool for Interrogating CD38 Function

8-Br-NAD+ is a brominated analog of NAD+ that acts as an inhibitor of CD38. By blocking the enzymatic activity of CD38, 8-Br-NAD+ prevents the synthesis of cADPR from NAD+. This allows researchers to investigate the downstream consequences of inhibiting this signaling pathway on various cellular processes in neutrophils. The use of 8-Br-NAD+ helps to elucidate the specific contributions of CD38-mediated signaling in complex biological responses.

Effects of CD38 Inhibition by 8-Br-NAD+ on Neutrophil Functions

Inhibition of the CD38/cADPR pathway with 8-Br-NAD+ is expected to have profound effects on several core neutrophil functions that are dependent on precise intracellular calcium signaling.

Chemotaxis

Neutrophil chemotaxis, the directed migration towards a chemoattractant gradient, is a fundamental process in the inflammatory response. This process is highly dependent on intracellular calcium fluxes for cytoskeletal rearrangement and cellular motility. Studies have shown that CD38 is crucial for chemokine receptor signaling.[1] The enzymatic activity of CD38 produces cADPR, which triggers Ca²⁺ release and influx, thereby regulating cellular chemotaxis.[1]

dot

Caption: Signaling pathway of 8-Br-NAD+ in inhibiting neutrophil chemotaxis.

Phagocytosis

Phagocytosis, the engulfment of pathogens and cellular debris, is another calcium-dependent process in neutrophils. While direct studies on 8-Br-NAD+ and neutrophil phagocytosis are limited, research on CD38 knockout (KO) macrophages provides valuable insights. CD38 KO macrophages exhibit a reduced capacity for FcγR-mediated phagocytosis. Given the conserved nature of this fundamental immune process, it is highly probable that CD38 inhibition by 8-Br-NAD+ would similarly impair phagocytosis in neutrophils.

dot

Caption: Postulated mechanism of 8-Br-NAD+ on neutrophil phagocytosis.

NETosis

Neutrophil Extracellular Trap (NET) formation, or NETosis, is a unique form of programmed cell death where neutrophils release a web of DNA, histones, and granular proteins to trap and kill pathogens. The process of NETosis is complex and can be either NADPH oxidase-dependent or -independent, with both pathways involving fluctuations in intracellular calcium. The initiation of suicidal NETosis often involves the release of calcium from the endoplasmic reticulum. Therefore, by inhibiting CD38 and subsequent cADPR-mediated calcium release, 8-Br-NAD+ is hypothesized to modulate, and likely inhibit, NETosis.

Quantitative Data on CD38 Pathway Inhibition

The following tables summarize quantitative data from studies on CD38 knockout mice, which can be used as a proxy to understand the potential effects of 8-Br-NAD+ on neutrophil function.

Table 1: Effect of CD38 Knockout on Neutrophil Infiltration

| Model System | Measurement | Wild-Type Control | CD38 Knockout (KO) | Percentage Change | Reference |

| Renal Ischemia Reperfusion Injury | Neutrophils per gram of tissue | 3.99 x 10⁶ cells/gram | 1.7 x 10⁶ cells/gram | -57.4% |

Table 2: Effect of CD38 Knockout on Macrophage Phagocytosis

| Model System | Measurement | Wild-Type Control | CD38 Knockout (KO) | Observation | Reference |

| In vivo M. bovis BCG infection | Phagocytic signal (Flow Cytometry) | Detectable phagocytic signal | No detectable phagocytic signal | Significantly reduced phagocytic ingestion |

Experimental Protocols

The following are detailed protocols for key neutrophil function assays. These can be adapted to investigate the effects of 8-Br-NAD+ by pre-incubating neutrophils with the inhibitor before stimulation.

Neutrophil Isolation from Human Blood

-

Blood Collection: Collect 20 mL of peripheral blood from a healthy donor into EDTA-coated tubes.

-

Dilution: Transfer 10 mL of blood to a 50 mL tube and add phosphate-buffered saline (PBS) up to 32.5 mL.

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 900 x g for 20 minutes at room temperature with the brake off.

-

Layer Removal: Carefully aspirate the upper layers, leaving the neutrophil/erythrocyte pellet.

-

Erythrocyte Lysis: Resuspend the pellet and lyse red blood cells using a hypotonic solution (e.g., cold sterile distilled water) for 20-30 seconds, followed by the addition of a hypertonic solution (e.g., 10x PBS) to restore isotonicity.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the neutrophil pellet with PBS.

-

Cell Counting: Resuspend the final pellet in an appropriate buffer (e.g., RPMI 1640) and count the viable cells using a hemocytometer and trypan blue exclusion.

dot

References

The Modulatory Effects of 8-Br-NAD+ on Microglial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglial activation is a key process in neuroinflammation, contributing to both neuroprotective and neurodegenerative outcomes. Understanding the molecular pathways that regulate microglial activation is crucial for the development of novel therapeutic strategies for a range of neurological disorders. This technical guide provides an in-depth analysis of the effects of 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+), a cell-permeable NAD+ analog, on microglial cell activation. 8-Br-NAD+ serves as a precursor to 8-Br-cADPR, a potent antagonist of the cyclic ADP-ribose (cADPR) receptor, thereby enabling the investigation of the CD38/cADPR signaling pathway in microglia. This document summarizes the quantitative effects of inhibiting this pathway on key microglial activation markers, details relevant experimental protocols, and provides visual representations of the involved signaling cascades.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in maintaining brain homeostasis. In response to pathogens or injury, microglia become activated, undergoing morphological and functional changes characterized by the release of signaling molecules such as nitric oxide (NO) and various cytokines. While acute microglial activation is essential for neuronal protection and repair, chronic activation can lead to persistent inflammation and neurotoxicity.

The ectoenzyme CD38 utilizes NAD+ to generate second messengers, including cyclic ADP-ribose (cADPR). cADPR, in turn, mobilizes intracellular calcium (Ca2+) stores, a critical step in many cellular signaling cascades, including those governing inflammation. 8-Br-NAD+ is a valuable tool for studying this pathway as it is converted intracellularly to 8-Br-cADPR, which acts as an antagonist at the cADPR receptor (ryanodine receptor), effectively blocking downstream signaling. This guide explores the consequences of this blockade on microglial activation.

Data Presentation: Quantitative Effects of CD38/cADPR Pathway Inhibition

Inhibition of the CD38/cADPR signaling pathway by 8-Br-cADPR has been shown to significantly attenuate the pro-inflammatory response of activated microglia. The following tables summarize the quantitative data from studies on LPS-stimulated microglial cells.

| Treatment Group | Nitric Oxide (NO) Production (% of LPS Control) | iNOS Expression (% of LPS Control) |

| Control | Not significant | Not significant |

| LPS (Lipopolysaccharide) | 100% | 100% |

| LPS + 8-Br-cADPR | ~60% (significant reduction)[1] | Reduced[1] |

Table 1: Effect of 8-Br-cADPR on Nitric Oxide Production and iNOS Expression in LPS-Stimulated Microglia. Data are expressed as a percentage of the LPS-treated group. 8-Br-cADPR treatment leads to a notable decrease in both the production of the inflammatory mediator nitric oxide and the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS).

| Treatment Group | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |

| Control | Not significant | Not significant | Not significant |

| LPS (Lipopolysaccharide) | 100% | 100% | 100% |

| LPS + 8-Br-cADPR | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] |

Table 2: Effect of 8-Br-cADPR on Pro-inflammatory Cytokine Release in LPS-Stimulated Microglia. Data are expressed as a percentage of the LPS-treated group. The release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, is significantly diminished in the presence of 8-Br-cADPR, indicating a broad anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Protocols

Primary Microglia Culture

-

Isolation: Isolate mixed glial cells from the cerebral cortices of neonatal (P0-P2) mouse pups.

-

Culture: Plate the mixed glial cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Purification: After 10-14 days in culture, when a confluent layer of astrocytes has formed, isolate microglia by gentle shaking of the culture flasks. The detached microglia can then be collected from the supernatant.

-

Plating: Plate the purified microglia onto new culture plates for subsequent experiments.

BV2 Microglial Cell Culture and Treatment

-

Cell Line: Utilize the BV2 immortalized murine microglial cell line.

-

Culture: Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Seed BV2 cells at an appropriate density in multi-well plates.

-

Pre-incubate the cells with the desired concentration of 8-Br-NAD+ (or its downstream metabolite 8-Br-cADPR, typically at 100 µM) for 1-2 hours.

-

Add Lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce microglial activation.

-

Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO measurement).

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix equal volumes of the culture supernatant and the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding the culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

iNOS Expression (Western Blot)

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

8-Br-NAD+ serves as a critical pharmacological tool to elucidate the role of the CD38/cADPR signaling pathway in microglial activation. The evidence presented in this guide demonstrates that inhibition of this pathway effectively dampens the pro-inflammatory response of microglia, as evidenced by reduced production of nitric oxide and key inflammatory cytokines. These findings highlight the CD38/cADPR axis as a promising target for the development of novel therapeutics aimed at modulating neuroinflammation in a variety of CNS disorders. The detailed protocols and pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals working in this field.

References

The Discovery and Synthesis of 8-bromo-NAD⁺: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of 8-bromo-NAD⁺ for Researchers, Scientists, and Drug Development Professionals.

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a ubiquitous and essential coenzyme central to cellular metabolism and a variety of signaling pathways.[1] The modification of the NAD⁺ molecule has led to the development of valuable chemical tools for dissecting these complex biological processes. Among these, 8-bromo-NAD⁺ has emerged as a significant molecule, primarily for its role as a precursor to the potent cyclic ADP-ribose (cADPR) antagonist, 8-bromo-cADPR. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental applications of 8-bromo-NAD⁺.

Discovery and Core Function

While the precise first synthesis of 8-bromo-NAD⁺ is not extensively documented in seminal discovery papers, its development is intrinsically linked to the exploration of the cADPR signaling pathway. The discovery that cADPR, a product of NAD⁺ cyclization by enzymes like CD38, mobilizes intracellular calcium stores spurred the creation of molecular probes to study this process. 8-bromo-cADPR was developed as a selective and competitive antagonist of cADPR-mediated calcium release.[2][3] Consequently, 8-bromo-NAD⁺ was synthesized as a cell-permeable prodrug that could be intracellularly converted to 8-bromo-cADPR by ADP-ribosyl cyclases such as CD38. This conversion allows for the targeted inhibition of cADPR signaling within cellular systems.

The primary function of 8-bromo-NAD⁺ in research is therefore as a tool to investigate cADPR-dependent calcium signaling. It is widely used to probe the involvement of this pathway in various physiological processes, including neutrophil chemotaxis, inflammation, and smooth muscle contraction.

Synthesis of 8-bromo-NAD⁺

The synthesis of 8-bromo-NAD⁺ can be achieved through the direct bromination of β-NAD⁺.

Experimental Protocol: Chemical Synthesis of 8-bromo-NAD⁺

Materials:

-

β-Nicotinamide adenine dinucleotide (β-NAD⁺)

-

Liquid Bromine (Br₂)

-

Appropriate reaction vessel and stirring apparatus

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Dissolve β-NAD⁺ in a suitable aqueous buffer.

-

Carefully add liquid bromine (Br₂) to the β-NAD⁺ solution while stirring. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Allow the reaction to proceed at room temperature. The reaction time may vary and should be monitored for the formation of the desired product.

-

Upon completion, the reaction mixture is purified to isolate 8-bromo-NAD⁺. This is typically achieved using reverse-phase HPLC.

-

The purity of the final product should be confirmed by HPLC analysis, with a target purity of ≥98%.

Key Signaling Pathways Involving 8-bromo-NAD⁺

The principal signaling pathway influenced by 8-bromo-NAD⁺ is the CD38/cADPR-mediated calcium signaling cascade.

CD38-Mediated Conversion and Calcium Mobilization

As depicted in Figure 1, extracellular or intracellular 8-bromo-NAD⁺ is converted by the ectoenzyme CD38 into 8-bromo-cADPR. 8-bromo-cADPR then acts as a competitive antagonist at the ryanodine receptor (RyR) on the endoplasmic reticulum, blocking the cADPR-induced release of calcium into the cytoplasm. This inhibition of calcium signaling modulates various downstream cellular responses.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of 8-bromo-NAD⁺ and its derivatives.

| Compound | Target/Process | Effect | Concentration/Value | Cell Type/System | Reference |

| 8-bromo-NAD⁺ | Intracellular Calcium Levels & Chemotaxis | Prevents increase | 1 mM | Mouse bone marrow-derived neutrophils | [4] |

| 8-bromo-NAD⁺ | Nitrite, TNF-α, and IL-2 production | Decreases | 100 µM | Mouse primary microglial cells | [4] |

| 8-Bromo N1-IMP | CD38-catalyzed cADPR hydrolysis | Inhibition (IC₅₀) | 201 µM | In vitro |

Experimental Protocols

Measurement of Intracellular Calcium Mobilization

This protocol describes a general method for measuring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2, which can be adapted to study the effects of 8-bromo-NAD⁺.

Materials:

-

Cells of interest (e.g., neutrophils, smooth muscle cells)

-

Fura-2 AM (cell-permeant calcium indicator)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

8-bromo-NAD⁺ solution

-

Stimulant (e.g., fMLP for neutrophils)

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Loading with Fura-2 AM:

-

Harvest and wash the cells in a suitable buffer.

-

Resuspend the cells at an appropriate density (e.g., 1 x 10⁶ cells/mL).

-

Add Fura-2 AM to a final concentration of 1-5 µM.

-

Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes to allow for dye loading and de-esterification.

-

Wash the cells twice to remove extracellular Fura-2 AM.

-

-

Calcium Measurement:

-

Resuspend the Fura-2-loaded cells in buffer.

-

To study the inhibitory effect of 8-bromo-NAD⁺, pre-incubate a sample of the cells with the desired concentration of 8-bromo-NAD⁺ for a specified time.

-

Transfer the cell suspension to a cuvette or a multi-well plate suitable for fluorescence measurements.

-

Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

Add the stimulant (e.g., fMLP) to induce a calcium response and continue recording the fluorescence changes.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio over time.

-

Compare the calcium response in the presence and absence of 8-bromo-NAD⁺ to determine its inhibitory effect.

-

Neutrophil Chemotaxis Assay

This protocol outlines a general Boyden chamber assay to assess the effect of 8-bromo-NAD⁺ on neutrophil chemotaxis.

Materials:

-

Freshly isolated human or murine neutrophils

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., fMLP or Interleukin-8)

-

8-bromo-NAD⁺ solution

-

Incubator (37°C, 5% CO₂)

-

Microscope and staining reagents for cell counting

Procedure:

-

Preparation:

-

Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophils in a suitable assay medium.

-

Pre-incubate a portion of the neutrophils with 8-bromo-NAD⁺ at the desired concentration. A vehicle control should be run in parallel.

-

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the neutrophil suspension (with or without 8-bromo-NAD⁺) to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (typically 30-90 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the membrane.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Compare the number of migrated cells in the presence and absence of 8-bromo-NAD⁺ to determine its effect on chemotaxis.

-

Conclusion

8-bromo-NAD⁺ is a valuable pharmacological tool for the investigation of cADPR-mediated calcium signaling. Its utility as a cell-permeable precursor for the cADPR antagonist 8-bromo-cADPR allows for the specific interrogation of this pathway in a variety of cellular contexts. The synthetic and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize 8-bromo-NAD⁺ in their studies of NAD⁺-dependent signaling and its role in health and disease. Further research is warranted to fully elucidate the inhibitory profile of 8-bromo-NAD⁺ against other NAD⁺-consuming enzymes and to expand its application in novel therapeutic strategies.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. moodle2.units.it [moodle2.units.it]

8-Br-NAD⁺: A Versatile Tool for Interrogating NAD⁺-Consuming Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism and signaling, serving as a critical cofactor and substrate for a myriad of enzymes that regulate fundamental biological processes. The study of NAD⁺-consuming enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, is paramount to understanding cellular homeostasis, aging, and the pathogenesis of numerous diseases. 8-Bromo-NAD⁺ (8-Br-NAD⁺), a synthetic analog of NAD⁺, has emerged as a valuable chemical tool for probing the function and mechanism of these enzymes. This technical guide provides a comprehensive overview of the application of 8-Br-NAD⁺ in studying NAD⁺-consuming enzymes, with a focus on its biochemical properties, experimental utility, and the signaling pathways it helps to elucidate. This document is intended to serve as a resource for researchers in academia and industry, providing both the theoretical background and practical guidance necessary to effectively utilize 8-Br-NAD⁺ in their scientific endeavors.

Introduction to 8-Br-NAD⁺

8-Br-NAD⁺ is an analog of β-nicotinamide adenine dinucleotide (β-NAD⁺) characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring. This modification confers unique biochemical and biophysical properties to the molecule, rendering it a versatile tool for studying the kinetics and reaction mechanisms of NAD⁺-dependent enzymes. The bulky and electronegative bromine atom at the C8 position influences the glycosidic bond conformation and the overall shape of the molecule, which in turn affects its interaction with the active sites of various enzymes.

Interaction of 8-Br-NAD⁺ with NAD⁺-Consuming Enzymes

The utility of 8-Br-NAD⁺ as a research tool stems from its differential interactions with the major families of NAD⁺-consuming enzymes: CD38, sirtuins, and PARPs.

CD38: A Substrate for Generating a cADPR Antagonist

The best-characterized interaction of 8-Br-NAD⁺ is with the ectoenzyme CD38, a key regulator of cellular NAD⁺ levels and a mediator of calcium signaling. CD38 is a multifunctional enzyme that exhibits NAD⁺ glycohydrolase and ADP-ribosyl cyclase activities.

8-Br-NAD⁺ serves as a substrate for the ADP-ribosyl cyclase activity of human CD38, leading to the enzymatic synthesis of 8-bromo-cyclic ADP-ribose (8-Br-cADPR)[1]. This is a significant finding for researchers studying calcium signaling, as 8-Br-cADPR is a well-established antagonist of the cyclic ADP-ribose (cADPR) receptor, the ryanodine receptor. By blocking cADPR-mediated calcium release from intracellular stores, 8-Br-cADPR allows for the specific dissection of this signaling pathway.

Quantitative Data on 8-Br-NAD⁺ Interaction with CD38

| Parameter | 8-Br-NAD⁺ | NAD⁺ | Reference |

| Km | Data not available | Data not available | |

| kcat | Data not available | Data not available | |

| Vmax | Data not available | Data not available | |

| kcat/Km | Data not available | Data not available |

Sirtuins: Potential for Isoform-Specific Inhibition

Sirtuins are a family of NAD⁺-dependent deacylases that play crucial roles in regulating metabolism, DNA repair, and longevity. The interaction of 8-Br-NAD⁺ with sirtuins is less defined than with CD38. However, studies on 8-substituted NAD⁺ analogs suggest potential for isoform-specific modulation. One study indicated that 8-substituted NAD⁺ analogs exhibit inhibitory activity against SIRT2, while being tolerated by SIRT1. This suggests that the modification at the 8-position of the adenine ring may be exploited to develop selective sirtuin inhibitors.

Quantitative Data on 8-Br-NAD⁺ Interaction with Sirtuins

To date, there is a lack of specific quantitative data (IC₅₀, Kᵢ) detailing the inhibitory or substrate activity of 8-Br-NAD⁺ for any of the sirtuin isoforms.

| Sirtuin Isoform | Interaction Type | IC₅₀ / Kᵢ | Reference |

| SIRT1 | Tolerated (based on 8-substituted analogs) | Data not available | |

| SIRT2 | Inhibitor (based on 8-substituted analogs) | Data not available | |

| SIRT3-7 | Data not available | Data not available |

Poly(ADP-ribose) Polymerases (PARPs): Likely a Poor Substrate

PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process critical for DNA repair and genome stability. The efficiency of NAD⁺ analogs as PARP substrates is highly sensitive to modifications on the NAD⁺ molecule. Studies on NAD⁺ analogs with substitutions on the purine base have generally shown them to be poor substrates for PARPs compared to NAD⁺. While direct kinetic data for 8-Br-NAD⁺ with PARPs is not available, it is plausible that the bulky bromine substitution at the 8-position of the adenine ring would hinder its binding to the PARP active site and reduce its efficacy as a substrate.

Quantitative Data on 8-Br-NAD⁺ Interaction with PARPs

There is no published quantitative data on the kinetic parameters of 8-Br-NAD⁺ as a substrate or inhibitor for any PARP family member.

| PARP Isoform | Interaction Type | Km / Kᵢ | Reference |

| PARP1 | Likely poor substrate | Data not available | |

| PARP2 | Likely poor substrate | Data not available | |

| Other PARPs | Data not available | Data not available |

Experimental Protocols

Detailed, validated protocols for the use of 8-Br-NAD⁺ are not widely published. However, existing protocols for assaying NAD⁺-consuming enzymes can be adapted for use with this analog. Researchers should empirically determine the optimal conditions for their specific experimental setup.

Synthesis of 8-Br-NAD⁺

A general method for the synthesis of 8-Br-NAD⁺ involves the direct bromination of β-NAD⁺.

Materials:

-

β-NAD⁺

-

Liquid Bromine (Br₂)

-

Appropriate buffer and quenching solutions

-

HPLC for purification

Procedure (General Outline):

-

Dissolve β-NAD⁺ in a suitable reaction buffer.

-

Carefully add liquid bromine to the reaction mixture. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to proceed, monitoring the formation of 8-Br-NAD⁺ by HPLC.

-

Quench the reaction to remove excess bromine.

-

Purify the resulting 8-Br-NAD⁺ using preparative HPLC.

-

Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Note: This is a general guideline, and the specific reaction conditions (e.g., temperature, reaction time, and purification method) may need to be optimized.

Enzymatic Synthesis of 8-Br-cADPR using CD38

This protocol outlines the enzymatic conversion of 8-Br-NAD⁺ to 8-Br-cADPR using purified CD38.

Materials:

-

Purified human CD38 enzyme

-

8-Br-NAD⁺

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.3)

-

HPLC for monitoring and purification

Procedure:

-

Prepare a solution of 8-Br-NAD⁺ in the reaction buffer to the desired final concentration (e.g., 0.5 mM).

-

Add a catalytic amount of purified human CD38 to the 8-Br-NAD⁺ solution.

-

Incubate the reaction mixture at room temperature, monitoring the progress of the reaction by analytical HPLC. The conversion of 8-Br-NAD⁺ to 8-Br-cADPR can be tracked by the appearance of a new peak with a different retention time.

-

Once the reaction is complete, the 8-Br-cADPR can be purified from the reaction mixture using preparative HPLC.

CD38 Activity Assay (Adapted for 8-Br-NAD⁺)

This protocol is adapted from a fluorescence-based assay for CD38 activity. The direct monitoring of 8-Br-NAD⁺ consumption or 8-Br-cADPR production would ideally be performed by HPLC.

Materials:

-

Recombinant human CD38

-

8-Br-NAD⁺

-

Assay buffer (e.g., sucrose buffer)

-

96-well plate

-

HPLC system

Procedure:

-

Prepare a stock solution of 8-Br-NAD⁺ in the assay buffer.

-

Prepare serial dilutions of the CD38 enzyme in the assay buffer.

-

In a 96-well plate, add a fixed amount of 8-Br-NAD⁺ to each well.

-

Initiate the reaction by adding the different concentrations of CD38 enzyme to the wells.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction at various time points by adding a quenching solution (e.g., acid or base, depending on the stability of the products).

-

Analyze the reaction mixture from each well by HPLC to quantify the amount of remaining 8-Br-NAD⁺ and the amount of 8-Br-cADPR and 8-Br-ADPR formed.

-

Calculate the initial reaction velocities from the product formation or substrate depletion over time and determine the kinetic parameters.

Sirtuin and PARP Activity Assays (Suggested Adaptation)

Given the lack of specific protocols, researchers can adapt existing sirtuin and PARP activity assays to investigate the effect of 8-Br-NAD⁺.

-

Sirtuin Deacetylase Assay: A common assay involves a fluorogenic acetylated peptide substrate. To test if 8-Br-NAD⁺ is an inhibitor, one would perform the standard assay with NAD⁺ and the fluorogenic substrate in the presence of varying concentrations of 8-Br-NAD⁺. A decrease in the fluorescent signal would indicate inhibition. To test if it is a substrate, one would replace NAD⁺ with 8-Br-NAD⁺ and look for an increase in fluorescence, although this is less likely based on current knowledge.

-

PARP Activity Assay: A common method is an ELISA-based assay that detects the incorporation of biotinylated ADP-ribose from a biotinylated NAD⁺ analog onto histone proteins. To test for inhibition, the assay would be run with NAD⁺ in the presence of 8-Br-NAD⁺. To test for substrate activity, one would need a labeled version of 8-Br-NAD⁺ (e.g., biotinylated 8-Br-NAD⁺) and measure its incorporation.

Signaling Pathways and Experimental Workflows

The use of 8-Br-NAD⁺ can help to elucidate the roles of NAD⁺-consuming enzymes in various signaling pathways.

CD38-Mediated Calcium Signaling

CD38 plays a crucial role in calcium signaling through the production of cADPR. 8-Br-NAD⁺ is a valuable tool to study this pathway as it is converted by CD38 into the cADPR antagonist, 8-Br-cADPR.

Caption: CD38 converts 8-Br-NAD⁺ to 8-Br-cADPR, which inhibits Ca²⁺ release.

General Experimental Workflow for Studying 8-Br-NAD⁺ Effects

A typical workflow to investigate the effects of 8-Br-NAD⁺ on a specific NAD⁺-consuming enzyme involves several key steps.

Caption: Workflow for characterizing 8-Br-NAD⁺ interactions with enzymes.

Advantages and Limitations of 8-Br-NAD⁺

Advantages:

-

Specific Tool for CD38/cADPR Pathway: Its conversion to the specific cADPR antagonist 8-Br-cADPR by CD38 makes it an invaluable tool for studying calcium signaling.

-

Potential for Isoform-Specific Sirtuin Inhibition: The differential effects of 8-substituted NAD⁺ analogs on sirtuin isoforms suggest that 8-Br-NAD⁺ could be a starting point for developing more specific sirtuin modulators.

-

Chemical Stability: As a synthetic analog, it may offer greater stability in certain experimental conditions compared to the natural substrate.

Limitations:

-

Lack of Comprehensive Kinetic Data: A major limitation is the absence of detailed kinetic data for its interaction with most NAD⁺-consuming enzymes, making it difficult to quantitatively assess its potency and selectivity.

-

Limited Permeability: Like NAD⁺, 8-Br-NAD⁺ is a charged molecule and is not readily cell-permeable, which can limit its application in live-cell imaging and in vivo studies without specific delivery methods.

-

Potential for Off-Target Effects: As with any analog, there is a possibility of off-target effects that need to be carefully controlled for in experimental designs.

Conclusion and Future Directions

8-Br-NAD⁺ is a valuable chemical probe for the study of NAD⁺-consuming enzymes, particularly CD38. Its ability to be converted into a specific antagonist of the cADPR signaling pathway provides a unique experimental advantage. However, to unlock its full potential as a research tool, a more comprehensive characterization of its kinetic properties with a broader range of NAD⁺-dependent enzymes, including the sirtuin and PARP families, is urgently needed. Future research should focus on:

-

Quantitative Kinetic Analysis: Performing detailed kinetic studies to determine the Km, kcat, and Ki values of 8-Br-NAD⁺ for all major NAD⁺-consuming enzymes.

-

Development of Cell-Permeable Derivatives: Synthesizing and characterizing cell-permeable versions of 8-Br-NAD⁺ to facilitate its use in living cells and organisms.

-

Structural Studies: Obtaining crystal structures of 8-Br-NAD⁺ in complex with its target enzymes to provide a molecular basis for its activity and to guide the design of more potent and selective analogs.

By addressing these knowledge gaps, the scientific community can further leverage 8-Br-NAD⁺ and related analogs to unravel the complex roles of NAD⁺ metabolism in health and disease, ultimately paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide to the Intracellular Targets of 8-bromo-cADPR

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-cyclic adenosine diphosphate ribose (8-bromo-cADPR) is a synthetic, membrane-permeant analog of cyclic ADP-ribose (cADPR), a crucial second messenger involved in intracellular calcium (Ca²⁺) signaling. Due to its ability to competitively antagonize the effects of cADPR, 8-bromo-cADPR has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of cADPR-mediated signaling pathways. This technical guide provides a comprehensive overview of the known intracellular targets of 8-bromo-cADPR, detailed experimental protocols for its use, and a summary of its impact on key signaling cascades.

Core Intracellular Targets

The primary intracellular targets of 8-bromo-cADPR are the ryanodine receptors (RyRs) and the transient receptor potential melastatin 2 (TRPM2) ion channel. By interacting with these targets, 8-bromo-cADPR modulates intracellular Ca²⁺ homeostasis.

Ryanodine Receptors (RyRs)

Ryanodine receptors are a class of intracellular calcium channels located on the membrane of the endoplasmic and sarcoplasmic reticulum. cADPR is a known endogenous activator of RyRs, inducing Ca²⁺ release from these intracellular stores. 8-bromo-cADPR acts as a competitive antagonist at the cADPR binding site on RyRs, thereby inhibiting cADPR-mediated Ca²⁺ release.[1][2][3] This antagonistic action has been demonstrated across various cell types and is fundamental to its use in studying cADPR-dependent processes.

While the qualitative antagonistic effect is well-established, a definitive IC₅₀ value for 8-bromo-cADPR at RyRs is not consistently reported across the literature, likely due to variations in experimental systems and RyR isoforms (RyR1, RyR2, and RyR3). However, its efficacy in blocking cADPR-induced Ca²⁺ release is a cornerstone of its application.

Transient Receptor Potential Melastatin 2 (TRPM2)

The TRPM2 channel is a non-selective cation channel permeable to Ca²⁺, Na⁺, and K⁺, and is activated by various stimuli including oxidative stress and ADP-ribose (ADPR). The role of cADPR in directly gating TRPM2 has been a subject of debate. However, 8-bromo-cADPR has been consistently shown to act as an antagonist of the TRPM2 ion channel .[1][4] This inhibition is significant in pathological conditions such as renal ischemia-reperfusion injury, where TRPM2 activation contributes to cellular damage.

Quantitative Data on 8-bromo-cADPR Interactions